2-Amino-2-oxoethyl methylphosphonate
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Overview
Description
2-Amino-2-oxoethyl methylphosphonate is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of a phosphorus atom bonded to carbon. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-2-oxoethyl methylphosphonate typically involves the reaction of glycine with methylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{Glycine} + \text{Methylphosphonic dichloride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques. One common method involves the use of bromotrimethylsilane (BTMS) for the dealkylation of dialkyl phosphonates, followed by desilylation upon contact with water or methanol . This method is favored due to its high yields, mild conditions, and chemoselectivity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-oxoethyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-oxoethyl methylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of 2-Amino-2-oxoethyl methylphosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biochemical effects. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
2-Aminoethylphosphonic acid: Similar in structure but lacks the oxo group.
Methylphosphonic acid: Lacks the amino and oxo groups.
Aminomethylphosphonic acid: Contains an additional methyl group on the amino nitrogen.
Uniqueness: 2-Amino-2-oxoethyl methylphosphonate is unique due to the presence of both an amino group and an oxo group attached to the same carbon atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62845-91-4 |
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Molecular Formula |
C3H7NO4P- |
Molecular Weight |
152.07 g/mol |
IUPAC Name |
(2-amino-2-oxoethoxy)-methylphosphinate |
InChI |
InChI=1S/C3H8NO4P/c1-9(6,7)8-2-3(4)5/h2H2,1H3,(H2,4,5)(H,6,7)/p-1 |
InChI Key |
ZUPPCVKKJDYIIF-UHFFFAOYSA-M |
Canonical SMILES |
CP(=O)([O-])OCC(=O)N |
Origin of Product |
United States |
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